molecular formula C5H4N4O2 B066459 Oxypurinol CAS No. 184764-63-4

Oxypurinol

Cat. No.: B066459
CAS No.: 184764-63-4
M. Wt: 152.11 g/mol
InChI Key: HXNFUBHNUDHIGC-UHFFFAOYSA-N
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Description

Oxypurinol, also known as oxipurinol, is a potent inhibitor of the enzyme xanthine oxidase. It is a major metabolite of allopurinol, a drug commonly used to treat gout and hyperuricemia. By inhibiting xanthine oxidase, this compound reduces the production of uric acid, which is a key factor in the development of gout and kidney stones .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxypurinol can be synthesized through various methods. One common synthetic route involves the chlorination of pyrazole-3,4-dicarboxylic acid with thionyl chloride to produce an acid chloride intermediate. This intermediate is then treated with ammonia to form a diamide, which undergoes Hofmann rearrangement in the presence of sodium hypochlorite to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

Oxypurinol primarily undergoes oxidation and reduction reactions due to its structure. It can also participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Oxypurinol has a wide range of applications in scientific research:

Mechanism of Action

Oxypurinol exerts its effects by inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the conversion of hypoxanthine and xanthine to uric acid. By blocking this conversion, this compound reduces the levels of uric acid in the blood and urine. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback result in further reductions of serum uric acid concentrations .

Comparison with Similar Compounds

Similar Compounds

    Allopurinol: The parent compound of oxypurinol, used to treat gout and hyperuricemia.

    Febuxostat: Another xanthine oxidase inhibitor used for similar therapeutic purposes.

    Topiroxostat: A newer xanthine oxidase inhibitor with a different chemical structure but similar mechanism of action.

Uniqueness of this compound

This compound is unique in its long half-life and its role as a major metabolite of allopurinol. Unlike other xanthine oxidase inhibitors, this compound is not commonly used as a standalone drug but is crucial in the pharmacokinetics and pharmacodynamics of allopurinol therapy .

Properties

IUPAC Name

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFUBHNUDHIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035209
Record name Oxypurinol
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Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Oxypurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine. Oxypurinol also facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, resulting in further reductions of serum uric acid concentrations.
Record name Oxypurinol
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CAS No.

2465-59-0
Record name Oxypurinol
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Record name Oxypurinol [USAN]
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Record name Oxypurinol
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Record name Oxypurinol
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Record name Oxipurinol
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Record name OXYPURINOL
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Record name Oxypurinol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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